1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base like potassium carbonate.
Urea Formation: The final step involves the reaction of the benzylated thiadiazole with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Benzylated Ureas: Compounds with benzyl groups attached to urea moieties.
Methoxyphenyl Ureas: Compounds with methoxyphenyl groups attached to urea moieties.
Uniqueness
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is unique due to the combination of its thiadiazole ring, benzyl group, and methoxyphenyl group. This unique structure may confer specific biological activities or chemical properties that are not present in other similar compounds.
Properties
CAS No. |
496773-76-3 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-9-5-8-13(11-14)18-16(22)19-17-21-20-15(24-17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H2,18,19,21,22) |
InChI Key |
ZFLRJFYKYJCPMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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